Praseodymium(III) chloride heptahydrate

Descripción general

Descripción

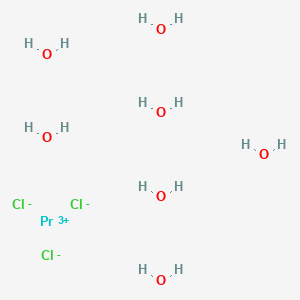

Praseodymium(III) chloride heptahydrate (PrCl₃·7H₂O) is a hygroscopic blue-green crystalline compound with the molecular formula PrCl₃·7H₂O and a molecular weight of 373.38 g/mol . It is highly soluble in water (104 g/100 mL at 13°C) and decomposes at 115°C . The compound is commonly used in materials science, particularly in the synthesis of coordination polymers and terahertz (THz) absorption materials, due to Pr³⁺'s unique electronic configuration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride heptahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reactions are as follows:

- From praseodymium metal:

2Pr+6HCl→2PrCl3+3H2

- From praseodymium(III) carbonate:

Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2

Industrial Production Methods: The industrial production of this compound typically involves the reaction of praseodymium oxide or carbonate with hydrochloric acid, followed by crystallization and drying in a desiccator to obtain the heptahydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Praseodymium(III) chloride heptahydrate undergoes various types of reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in forming stable complexes.

Substitution: It can react with other halides to form different praseodymium halides.

Common Reagents and Conditions:

Potassium Phosphate: Reacts with praseodymium(III) chloride to form praseodymium(III) phosphate.

Sodium Fluoride: Reacts to form praseodymium(III) fluoride.

Major Products:

Praseodymium(III) Phosphate: Formed by reaction with potassium phosphate.

Praseodymium(III) Fluoride: Formed by reaction with sodium fluoride.

Aplicaciones Científicas De Investigación

Materials Science

- Synthesis of Advanced Ceramics and Glass : Praseodymium(III) chloride heptahydrate is used to create praseodymium-based materials that enhance the optical and thermal properties of ceramics and glass products. This application is crucial in developing high-strength materials used in various industries .

Electronics

- Phosphors in Display Technologies : The compound plays a vital role in producing phosphors for color television tubes and LED lights, improving energy efficiency and color brightness. Its unique optical properties make it suitable for enhancing display quality .

Catalysis

- Catalytic Reactions : this compound serves as a catalyst in numerous chemical reactions, particularly in organic synthesis. Its presence can significantly increase reaction rates and yields, facilitating more efficient chemical processes .

Biomedical Applications

- Drug Delivery and Imaging Agents : Recent studies have explored the potential of praseodymium compounds in medical diagnostics and treatment, particularly in imaging techniques due to their unique optical properties. Praseodymium(III) chloride has shown promise as a therapeutic agent with anti-tumor activity in preclinical studies .

Research in Magnetism

- Magnetic Materials Development : This compound is investigated for its magnetic properties, contributing to the development of new magnetic materials used in data storage and electronic devices. The unique magnetic characteristics of praseodymium compounds are essential for advancing technologies in this field .

Case Study 1: Photocatalytic Applications

Research has demonstrated the use of praseodymium-modified titanium dioxide (TiO₂) nanoparticles for photocatalytic degradation of organic pollutants. The incorporation of praseodymium enhances the photocatalytic efficiency under visible light, making it a viable option for environmental remediation.

Case Study 2: Medical Imaging Techniques

A study investigated the use of this compound as a contrast agent in MRI imaging. The unique properties of praseodymium allow for improved imaging quality, providing clearer images for diagnostic purposes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Materials Science | Synthesis of ceramics and glass | Enhanced optical and thermal properties |

| Electronics | Phosphors for displays | Improved energy efficiency and brightness |

| Catalysis | Organic synthesis | Increased reaction rates |

| Biomedical | Drug delivery systems, imaging agents | Enhanced treatment effectiveness |

| Magnetism | Development of magnetic materials | Advances in data storage technologies |

Mecanismo De Acción

Praseodymium(III) chloride heptahydrate exerts its effects primarily through its Lewis acidic nature. It forms stable complexes with various ligands, which can enhance its optical and magnetic properties. The compound’s ability to form stable Lewis acid-base complexes, such as K₂PrCl₅, is key to its functionality in various applications .

Comparación Con Compuestos Similares

Comparison with Similar Lanthanide Chloride Hydrates

Hydration States and Physical Properties

Lanthanide chlorides exhibit variable hydration states, influencing their stability and applications. A comparative analysis is provided below:

Key Observations :

- Hydration Stability : PrCl₃·7H₂O and CeCl₃·7H₂O form stable heptahydrates, while NdCl₃ and TbCl₃ predominantly crystallize as hexahydrates under ambient conditions .

- Solubility : CeCl₃·7H₂O exhibits the highest solubility (186 g/100 mL at 20°C), making it preferable for aqueous-phase catalytic reactions . PrCl₃·7H₂O’s moderate solubility (104 g/100 mL) suits applications requiring controlled ion release .

PrCl₃·7H₂O

- Terahertz Absorption : Pr³⁺ in [Pr(H₂O)₃][Ag(CN)₂]₃ complexes modulates THz absorption at 0.5–2.0 THz, distinct from La³⁺ or Ce³⁺ analogs due to its 4f² electronic structure .

- Precursor for Materials : Used to synthesize PrPO₄ and PrF₃ via precipitation with phosphate or fluoride ions .

CeCl₃·7H₂O

- Organic Catalysis: Efficient in dehydration reactions (e.g., converting β-hydroxy ketones to α,β-unsaturated enones) and Michael additions due to its Lewis acidity .

- Depolymerization : Catalyzes lactic acid oligomer depolymerization to lactide (64% yield at 200°C), outperforming PrCl₃·7H₂O in this role .

LaCl₃·7H₂O

NdCl₃·6H₂O

Mitigation Measures :

- Use fume hoods and personal protective equipment (PPE) for all compounds.

- Avoid environmental release; PrCl₃·7H₂O and CeCl₃·7H₂O require specialized disposal due to persistent aquatic toxicity .

Research Findings and Differentiation

- Electronic Structure Effects : Pr³⁺’s 4f² configuration enables stronger spin-orbit coupling than La³⁺ (4f⁰) or Ce³⁺ (4f¹), leading to unique magnetic and optical properties in coordination complexes .

- Catalytic Activity : CeCl₃·7H₂O’s superior redox activity (Ce³⁺/Ce⁴⁺ cycling) makes it more effective in oxidation reactions compared to PrCl₃·7H₂O .

Actividad Biológica

Praseodymium(III) chloride heptahydrate (PrCl₃·7H₂O) is a rare earth metal compound known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for environmental and health sciences.

This compound is characterized by its molecular formula of PrCl₃·7H₂O. It appears as green crystals and has a melting point of approximately 115°C. The compound is soluble in water, which facilitates its interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | PrCl₃·7H₂O |

| CAS Number | 10025-90-8 |

| Appearance | Green crystals |

| Melting Point | 115°C |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of praseodymium complexes, including this compound. Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains.

- Study Findings : A study demonstrated that praseodymium complexes incorporated into polymeric films achieved a 100% inhibition rate against Staphylococcus aureus and Escherichia coli at low concentrations (0.6 wt%) . The lowest inhibitory concentrations were recorded at 3.125 mg/mL for S. aureus and 6.25 mg/mL for E. coli.

- Mechanism of Action : The antimicrobial mechanism involves promoting the exudation of intracellular substances, leading to irreversible damage to bacterial cell membranes . This suggests that praseodymium compounds could be utilized in developing effective antimicrobial materials.

Interaction with Biological Systems

Praseodymium ions have been shown to interact with various biological systems, particularly in aquatic environments. Research indicates that rare earth elements (REEs), including praseodymium, can affect microalgae and cyanobacteria.

- Biosorption Studies : A study investigated the removal of praseodymium from aqueous solutions using Aphanizomenon platensis, a type of cyanobacteria. The maximum removal efficiency was achieved at pH 3.0, where up to 73% of Pr(III) was removed . The biosorption process was influenced by various factors, including pH and the presence of competing ions.

- Kinetic Models : The adsorption kinetics were best described by pseudo-first-order models, indicating that the rate of adsorption is proportional to the number of available binding sites on the biomass surface . This highlights the potential for using biological materials in bioremediation applications involving praseodymium.

Case Studies

- Antimicrobial Polymer Films : In a case study involving the incorporation of praseodymium complexes into polymer films, researchers found that these films exhibited enhanced antimicrobial properties, making them suitable for medical applications .

- Aquatic Toxicity : Another study assessed the toxicity of praseodymium to aquatic organisms, revealing that exposure to high concentrations could disrupt ecological balances in freshwater systems .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Praseodymium(III) chloride heptahydrate (PrCl₃·7H₂O) in a laboratory setting?

Answer: PrCl₃·7H₂O is typically synthesized by reacting praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. For example:

- Pr metal route: , followed by crystallization under controlled humidity to form the heptahydrate .

- Pr₂(CO₃)₃ route: . The solution is evaporated under reduced pressure to isolate the hydrate . Key considerations: Ensure reactions are conducted in fume hoods due to H₂ and CO₂ evolution. Monitor pH to avoid hydrolysis to PrOCl impurities .

Q. How can researchers characterize the purity and hydration state of PrCl₃·7H₂O?

Answer: Use a combination of:

- Thermogravimetric analysis (TGA): To confirm the 7 H₂O molecules by mass loss between 100–200°C. Anhydrous PrCl₃ forms at ~786°C .

- X-ray diffraction (XRD): Compare peaks with reference data (e.g., ICDD PDF-4+ database) to verify crystal structure .

- Elemental analysis (ICP-OES/EDX): Confirm Pr:Cl ratio (expected 1:3) and exclude contaminants like Ce or La . Note: Hydration state discrepancies may arise from improper storage; maintain anhydrous conditions using desiccators .

Q. What safety protocols are critical when handling PrCl₃·7H₂O?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if aerosol generation is possible .

- Storage: Keep in airtight containers under dry conditions (e.g., desiccators with silica gel). Avoid contact with moisture to prevent hydrolysis .

- Waste disposal: Neutralize acidic residues before disposal. Follow local regulations for heavy metal waste . Toxicity note: Limited chronic toxicity data exist; treat as a moderate hazard due to potential aquatic toxicity (Category 1 Acute/Chronic) .

Advanced Research Questions

Q. How does PrCl₃·7H₂O function as a Lewis acid catalyst in organic transformations?

Answer: PrCl₃·7H₂O acts as a "hard" Lewis acid (HSAB theory) due to the high charge density of Pr³⁺. Applications include:

- Michael additions: Catalyzes 1,3-dicarbonyl additions to α,β-unsaturated ketones when paired with NaI, enhancing regioselectivity .

- Halogenation: In combination with H₂O₂, facilitates efficient bromination of organic substrates in water, avoiding toxic Br₂ . Mechanistic insight: Pr³⁺ polarizes substrates via coordination, lowering activation energy. Hydrate water may stabilize intermediates .

Q. What strategies mitigate hydration interference in anhydrous PrCl₃ synthesis from PrCl₃·7H₂O?

Answer:

- Thermal dehydration: Heat the hydrate gradually (≤150°C) under vacuum to prevent hydrolysis. Rapid heating causes partial PrOCl formation .

- Chemical dehydration: React with SOCl₂ or NH₄Cl at elevated temperatures (e.g., 400°C under vacuum): . Characterization post-dehydration: Confirm anhydrous state via TGA (no mass loss below 200°C) and XRD .

Q. How does PrCl₃·7H₂O interact with alkali metal chlorides to form ternary complexes, and what are their applications?

Answer: PrCl₃ reacts with KCl, RbCl, or CsCl to form compounds like M₃PrCl₆ or MPr₂Cl₇. Examples:

- Synthesis: Melt PrCl₃ with excess MCl at 500–800°C under inert atmosphere. Structure depends on M⁺ size and M:Pr ratio .

- Applications:

- Optical materials: K₂PrCl₅ exhibits unique luminescence properties for solid-state lasers .

- Magnetic studies: Cs₃Pr₂Cl₉ shows paramagnetic behavior useful in quantum computing research .

Analytical methods: Use single-crystal XRD and magnetic susceptibility measurements to study structure-property relationships .

Q. Data Contradictions and Resolution

Q. Why do reported melting points for PrCl₃·7H₂O vary across studies (e.g., 115°C vs. decomposition at lower temperatures)?

Resolution: Discrepancies arise from differing experimental conditions:

- Hydrate stability: At ~100°C, PrCl₃·7H₂O begins losing water, leading to inconsistent "melting" observations. True anhydrous PrCl₃ melts at 786°C .

- Methodological factors: Open vs. sealed crucibles in TGA affect decomposition pathways. Use dynamic heating rates (5–10°C/min) under inert gas for reproducibility .

Propiedades

Número CAS |

10025-90-8 |

|---|---|

Fórmula molecular |

Cl3H2OPr |

Peso molecular |

265.28 g/mol |

Nombre IUPAC |

praseodymium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |

Clave InChI |

BQRCNEKQNZWNCY-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Pr+3] |

SMILES canónico |

O.[Cl-].[Cl-].[Cl-].[Pr+3] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.